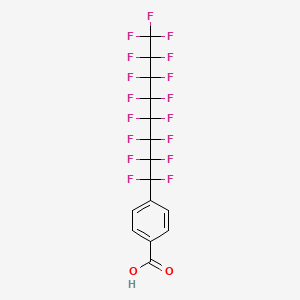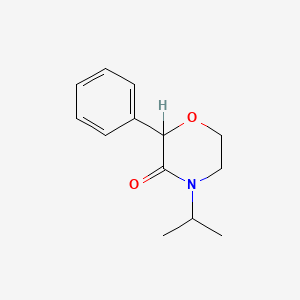
4-Isopropyl-2-phenyl-3-morpholinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-phenyl-3-morpholinone is an organic compound with a morpholine ring substituted with an isopropyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-phenyl-3-morpholinone typically involves the cyclization of an amide intermediate followed by nitration and reduction steps. One common method includes the use of aniline as a starting material, which undergoes acylation to form the amide intermediate. This intermediate is then cyclized to form the morpholinone ring. The nitration step introduces a nitro group, which is subsequently reduced to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids harsh reaction conditions such as high pressure and temperature, making it suitable for industrial applications. The use of low-cost raw materials and efficient reaction conditions ensures high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-phenyl-3-morpholinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines .
Scientific Research Applications
4-Isopropyl-2-phenyl-3-morpholinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-phenyl-3-morpholinone involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming intermediates that participate in further chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-morpholinone: Lacks the isopropyl group, leading to different chemical properties.
4-Isopropyl-3-morpholinone: Lacks the phenyl group, affecting its reactivity and applications.
2-Phenyl-3-morpholinone: Similar structure but without the isopropyl group, resulting in different biological activities.
Uniqueness
4-Isopropyl-2-phenyl-3-morpholinone is unique due to the presence of both the isopropyl and phenyl groups on the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
73816-72-5 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-phenyl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10(2)14-8-9-16-12(13(14)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
LNELMECWNWZMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


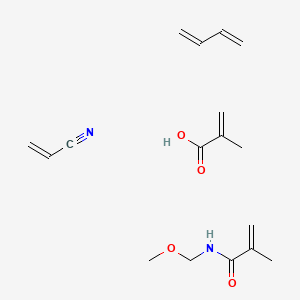



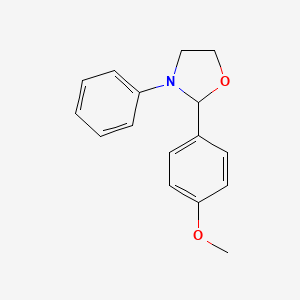


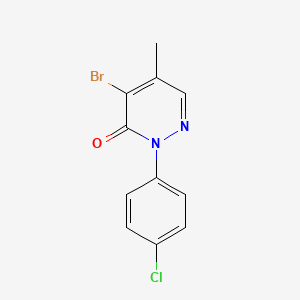
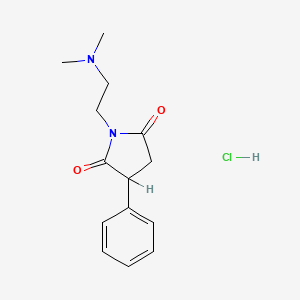
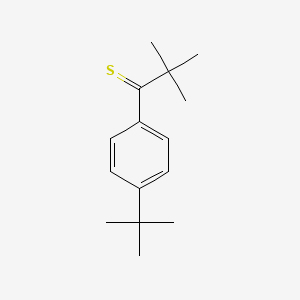
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)

